tert-Butyl 2-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate
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Overview
Description
2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a methoxycarbonyl group attached to a phenyl ring. The presence of the 1,1-dimethylethyl ester group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps. One common route starts with the preparation of the azetidine ring, which can be achieved through cyclization reactions involving appropriate precursors. The methoxycarbonyl group can be introduced via esterification reactions using methoxycarbonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxycarbonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
- 2-[4-(Methoxycarbonyl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Uniqueness
2-[4-(Methoxycarbonyl)phenyl]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs. The smaller ring size of azetidine can lead to different reactivity and binding characteristics, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
tert-butyl 2-(4-methoxycarbonylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-9-13(17)11-5-7-12(8-6-11)14(18)20-4/h5-8,13H,9-10H2,1-4H3 |
InChI Key |
KJHYDXKBWRAHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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